The most established scientific research application of Alpelisib is in the treatment of hormone receptor-positive, HER2-negative, advanced or metastatic breast cancer with PIK3CA gene mutations. This specific context was the basis for Alpelisib's approval by the US Food and Drug Administration (FDA) in 2019. Clinical trials demonstrated that Alpelisib, when combined with the endocrine therapy fulvestrant, improved progression-free survival in patients with this type of breast cancer.
Due to PI3K mutations being prevalent across various cancers, researchers are actively investigating Alpelisib's efficacy in other tumor types. Studies are ongoing to explore its use in cancers such as colorectal cancer, endometrial cancer, and lung cancer. These studies aim to determine if Alpelisib can provide similar benefits seen in breast cancer for patients with these different cancers.
Research on Alpelisib also involves understanding the drug's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes the drug. Developing accurate methods to quantify Alpelisib in patients is crucial for interpreting preclinical and clinical data and ensuring reliable evaluation of its effectiveness []. Additionally, ongoing research explores potential side effects associated with Alpelisib treatment and how to manage them for optimal patient care.
Alpelisib is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting the p110α isoform. Its chemical name is (2S)-N1-{4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl}pyrrolidine-1,2-dicarboxamide, with a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 g/mol . Alpelisib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer, particularly in patients with PIK3CA mutations who have progressed on prior endocrine therapy .
Alpelisib acts as a PI3K inhibitor, specifically targeting the p110α isoform. The PI3K pathway plays a critical role in cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes p110α, can lead to uncontrolled cell growth and cancer development [].
By binding to the p110α catalytic domain, alpelisib inhibits its activity and disrupts the PI3K signaling pathway. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells with PIK3CA mutations [].
Alpelisib is a prescription medication with potential side effects. Common side effects reported in clinical trials include diarrhea, fatigue, nausea, rash, and hyperglycemia (high blood sugar) [].
Alpelisib can also interact with other medications, so it is crucial to inform your doctor about all medications you are taking before starting treatment [].
Alpelisib undergoes various metabolic reactions, primarily hydrolysis and oxidative metabolism. The main metabolic pathway involves the substitution of an amine group with a hydroxyl group to form the metabolite known as BZG791 (M4) . It is also metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its oxidative metabolism . The pharmacokinetics of alpelisib indicate that it has a high volume of distribution (approximately 114 L) and is about 89% protein-bound in plasma .
As a PI3K inhibitor, alpelisib disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. This pathway is often hyperactivated due to mutations in the PIK3CA gene, which occur in approximately 40% of hormone receptor-positive breast cancers . In clinical studies, alpelisib has demonstrated significant anti-tumor activity when used in combination with fulvestrant, leading to improved progression-free survival rates compared to fulvestrant alone .
The synthesis of alpelisib involves several steps using well-defined starting materials. The process is characterized as convergent and includes specific reaction conditions and catalysts. A detailed understanding of the synthesis process has been established to ensure control over potential mutagenic impurities . The synthesis typically includes the formation of intermediates that are carefully monitored through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Alpelisib is primarily indicated for the treatment of advanced or metastatic breast cancer with PIK3CA mutations. It is used in combination with fulvestrant for patients who have previously received endocrine therapy and have shown disease progression . Beyond oncology, there are ongoing studies exploring its potential applications in other malignancies associated with PI3K pathway dysregulation.
Alpelisib interacts with various metabolic enzymes and transporters. It has been shown to weakly inhibit certain cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and may induce CYP3A4/5 activity over time . Additionally, it interacts with transport proteins such as P-glycoprotein and breast cancer resistance protein, affecting its absorption and distribution within the body .
Several compounds share similarities with alpelisib in terms of their mechanism of action or therapeutic applications. These include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Idelalisib | PI3K delta inhibitor | Primarily used for hematological malignancies |
Copanlisib | PI3K alpha/delta inhibitor | Administered intravenously; approved for lymphoma |
Duvelisib | Dual PI3K delta/gamma inhibitor | Oral administration; used in chronic lymphocytic leukemia |
Everolimus | mTOR inhibitor | Targets downstream signaling; used for various cancers |
Alpelisib's selectivity for the p110α isoform distinguishes it from other PI3K inhibitors that may target multiple isoforms or different pathways entirely. This specificity contributes to its unique profile in treating hormone receptor-positive breast cancer with PIK3CA mutations .